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Compound of Interest

Compound Name: S-Phenyl thioacetate

Cat. No.: B1202374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S-Phenyl thioacetate, a thioester compound, serves as a valuable reagent in organic

synthesis and as a substrate in biochemical assays. Its unique reactivity, characterized by the

thioester linkage, makes it a subject of interest for studying reaction mechanisms and enzyme

kinetics. This technical guide provides a comprehensive overview of the core chemical

properties and structural features of S-Phenyl thioacetate, presented with clarity and detail for

the scientific community.

Chemical Properties
S-Phenyl thioacetate is a colorless to pale yellow liquid with a distinct odor.[1] It is sparingly

soluble in water but demonstrates good solubility in organic solvents.[1][2] The compound is

known to be susceptible to hydrolysis and nucleophilic attack, a key aspect of its chemical

reactivity.[1]

Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of S-Phenyl
thioacetate.
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Property Value Reference(s)

Molecular Formula C₈H₈OS [2][3]

Molecular Weight 152.21 g/mol [3]

Boiling Point 99-100 °C at 6 mmHg

Density 1.124 g/mL at 25 °C

Refractive Index (n20/D) 1.57

Flash Point 79 °C (closed cup)

Storage Temperature 2-8°C

Chemical Structure
The structure of S-Phenyl thioacetate features a phenyl group attached to a sulfur atom,

which is in turn bonded to an acetyl group. This arrangement constitutes a thioester functional

group. Computational studies using density functional theory (DFT) have identified two

conformers: a more stable syn form, where the carbonyl group is on the same side as the

phenyl ring, and an anti form.[4] The energy difference between these conformers is

approximately 1.63 kcal/mol.[4]
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Caption: Chemical structure of S-Phenyl thioacetate.

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of S-Phenyl
thioacetate.

¹H NMR Spectroscopy
The proton NMR spectrum of S-Phenyl thioacetate exhibits characteristic signals for the

aromatic protons of the phenyl group and the methyl protons of the acetyl group.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 m 5H
Aromatic protons

(C₆H₅)

~2.4 s 3H
Methyl protons (-

COCH₃)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

instrument used. The values presented are typical.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~196 Carbonyl carbon (C=O)

~134 Aromatic carbon (C-S)

~129 Aromatic carbons (ortho, meta)

~128 Aromatic carbon (para)

~30 Methyl carbon (-CH₃)

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques

are recommended.

Infrared (IR) Spectroscopy
The IR spectrum of S-Phenyl thioacetate shows characteristic absorption bands for its

functional groups.[5] A detailed analysis based on DFT calculations has been performed to

assign the vibrational frequencies.[4]
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~1710 Strong C=O stretch (thioester)

~1580, 1480, 1440 Medium-Weak Aromatic C=C stretches

~1120 Strong C-S stretch

~960 Medium C-C stretch

Mass Spectrometry
The mass spectrum of S-Phenyl thioacetate provides information about its molecular weight

and fragmentation pattern.

m/z Relative Intensity Possible Fragment Ion

152 M⁺ [C₈H₈OS]⁺ (Molecular ion)

110 [C₆H₅S]⁺

77 [C₆H₅]⁺

43 Base Peak [CH₃CO]⁺

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of S-Phenyl thioacetate was

not found in the immediate search, general methods for the synthesis of thioesters are well-

established.

General Synthesis of S-Aryl Thioacetates
A common method for the synthesis of S-aryl thioacetates involves the acylation of a

corresponding thiophenol with an acetylating agent such as acetyl chloride or acetic anhydride.

Materials:

Thiophenol
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Acetyl chloride or Acetic anhydride

A suitable base (e.g., pyridine or triethylamine)

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure (General Outline):

Dissolve thiophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or

argon).

Add a suitable base to the solution.

Cool the mixture in an ice bath.

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the cooled solution.

Allow the reaction to stir at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄), and filter.

Remove the solvent under reduced pressure.

Purify the crude product by distillation or column chromatography.
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Caption: General workflow for the synthesis of S-Phenyl thioacetate.

Reactivity and Analysis
S-Phenyl thioacetate is a useful substrate for measuring the activity of esterases.[6] Its

hydrolysis can be monitored spectrophotometrically. The reactivity of thioesters with various

nucleophiles has been studied, highlighting their susceptibility to nucleophilic acyl substitution.

General Protocol for Hydrolysis Study:

Prepare a stock solution of S-Phenyl thioacetate in a suitable organic solvent (e.g.,

acetonitrile).
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Prepare buffer solutions at various pH values.

Initiate the hydrolysis reaction by adding a small aliquot of the S-Phenyl thioacetate stock

solution to the buffer.

Monitor the reaction progress by observing the change in absorbance at a specific

wavelength using a UV-Vis spectrophotometer.

The rate of hydrolysis can be determined by analyzing the kinetic data.

Biological Activity
Currently, there is no specific information available linking S-Phenyl thioacetate to a defined

signaling pathway. Its primary use in a biological context is as a substrate for enzymatic

assays, particularly for esterases.[6]

Conclusion
S-Phenyl thioacetate is a well-characterized compound with established chemical and

physical properties. Its synthesis is achievable through standard organic chemistry methods,

and its reactivity makes it a valuable tool for both synthetic and analytical applications. The

spectroscopic data provide a clear signature for its identification and structural elucidation. This

guide serves as a foundational resource for researchers and professionals working with this

versatile thioester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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